molecular formula C6H3NO2S B1271967 2-Furoyl isothiocyanate CAS No. 80440-95-5

2-Furoyl isothiocyanate

Cat. No. B1271967
CAS RN: 80440-95-5
M. Wt: 153.16 g/mol
InChI Key: ILQPDHJLKUOZTC-UHFFFAOYSA-N
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Description

2-Furoyl isothiocyanate is a chemical compound used as a building block in the synthesis of various heterocyclic systems with potential biological activities. It is derived from 2-furoyl chloride and has been utilized to create a range of compounds, including thioureas and isothiazoles, which have been studied for their antimicrobial properties and potential as enzyme inhibitors .

Synthesis Analysis

The synthesis of this compound involves the conversion of 2-furoyl chloride. This precursor has been shown to exist predominantly in the cis conformation, which is relevant to the synthesis and properties of the isothiocyanate derivative . The isothiocyanate is then used to react with various nucleophiles to produce different heterocyclic systems . Additionally, it can be reacted with primary and secondary amines to yield a series of thiourea derivatives .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively characterized using techniques such as X-ray powder diffraction, FT-IR, Raman, and NMR spectroscopy. These studies have revealed details such as crystal structures, dihedral angles, and intramolecular hydrogen bonding patterns . Electron diffraction studies of the gaseous 2-furoyl chloride have also provided insights into the conformations and structural parameters of the precursor molecule .

Chemical Reactions Analysis

This compound participates in various chemical reactions to form heterocyclic compounds. For instance, it can react with nucleophilic reagents to produce five- and six-membered heterocyclic systems . It has also been used in annulation reactions with N-(het)aroyldiazenes to generate 2-imino-1,3,4-oxadiazolines . Furthermore, reactions with diarylfurans have been explored, leading to the formation of isothiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been deduced from their molecular structures and synthesis products. The vibrational wave numbers, conformational preferences, and solvent effects on these properties have been computationally studied using DFT methods . The antimicrobial activities of the synthesized heterocyclic compounds suggest that the isothiocyanate derivatives possess significant biological relevance . Additionally, the antioxidant activity and potential as enzyme inhibitors have been evaluated, indicating the versatility of these compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activities

2-Furoyl isothiocyanate has been utilized as a building block for synthesizing various heterocyclic systems with potential biological activities. These include systems like 1,2,4-triazoline, thiadiazolidine, quinazoline, benzothiazole, benzoxazole, benzimidazole, thiazolidine, and imidazolidine. Some of these synthesized compounds exhibited antimicrobial activities, highlighting its role in the development of new antimicrobial agents (Hemdan, 2010).

Structural Studies and Synthesis of Derivatives

This compound has been central to the synthesis and structural study of various derivatives, such as 1-(2-furoyl)-3-phenylthiourea derivatives. These derivatives have been characterized using various analytical techniques, demonstrating the versatility of this compound in facilitating the study of molecular structures and properties (Estévez-Hernández et al., 2015).

Application in Chemical Sensors

The use of derivatives of this compound in the development of chemical sensors, specifically for the detection of copper ions, has been explored. This involves the use of these compounds as a neutral carrier in ion-selective electrodes, demonstrating their potential in environmental and analytical chemistry (Perez et al., 2010).

Biological Activity Studies

This compound and its derivatives have been synthesized and investigated for their biological activities, such as plant growth effects. This showcases its potential in agricultural chemistry and bioactivity studies (Cheng Wei, 2000).

Pharmacological Applications

The compound has been used to create potent and selective agonists for proteinase-activated receptor 2 (PAR2), indicating its significance in medicinal chemistry and drug development (McGuire et al., 2004).

Analytical Chemistry Applications

This compound has been applied in the derivatization of complex mixtures for characterization via high-performance liquid chromatography (HPLC), underscoring its utility in analytical methodologies (Bachus & Stan, 2003).

Mechanism of Action

Target of Action

Isothiocyanates, including 2-Furoyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have attracted the attention of biologists and chemists due to their significance in synthetic chemistry, where they serve as valuable platforms for versatile transformations .

Mode of Action

Isothiocyanates are known to suppress inflammation and reduce oxidative stress in cells through their common mechanism of action . They interact with their targets, leading to a variety of changes at the molecular level .

Biochemical Pathways

Isothiocyanates can modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage .

Pharmacokinetics

The physical properties and pharmacological potentials of isothiocyanate precursors, glucosinolates such as glucoraphanin and gluconastrin, are well-characterized . These properties can influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of inflammation and reduction of oxidative stress in treated cells . For example, it has demonstrated the ability to prevent renal injury in diabetes-bearing mice by repressing ROS and malondialdehyde (MDA) levels, while enhancing the production .

Safety and Hazards

When handling 2-Furoyl isothiocyanate, it’s important to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

furan-2-carbonyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQPDHJLKUOZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374703
Record name 2-Furoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80440-95-5, 26172-44-1
Record name 2-Furoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furan-2-carbonyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 80440-95-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Furancarbonyl isothiocyanate was prepared using commercially available 2-furancarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 2-Furancarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (40 mg, yield 53%).
Quantity
80 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
1 mL
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solvent
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50 mg
Type
reactant
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5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Furancarbonyl isothiocyanate was prepared using commercially available 2-furancarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 2-Furancarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (47 mg, yield 68%). Mass spectrometry value (ESI-MS, m/z): 468 (M++1)
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
1 mL
Type
solvent
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Quantity
50 mg
Type
reactant
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Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Furoylisothiocyanate is prepared from 2-furoyl chloride (13 g., 0.1 moles) and potassium thiocyanate (9.7 g., 0.1 moles) in acetone (35 ml.). The mixture is stirred at 10° C. for fifteen minutes. 2,3-Diaminopyridine (2.8 g., 0.0257 moles) is added as a solid, the mixture stirred at 10° C. and allowed to warm to room temperature for three hours. The yellow solid is filtered, washed with acetone, slurried in 500 ml. water, filtered, washed with water and air dried. The product, 8.45 g. (80%) is purified by recrystallization from acetone giving 6.1 g. (57%) of desired product, as yellow crystals, m.p. 174° C. dec., of 2,3-bis[3-(2-furoyl)-2-thioureido]pyridine.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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